molecular formula C9H14N2O B1593538 2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine CAS No. 7474-82-0

2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine

Cat. No. B1593538
CAS RN: 7474-82-0
M. Wt: 166.22 g/mol
InChI Key: PXABZNHUEJWLMA-UHFFFAOYSA-N
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Description

2-Methoxy-4-N,4-N-dimethylbenzene-1,4-diamine (MDD) is a nitrogen-containing aromatic compound used in a variety of scientific research applications. It is a versatile compound that can be used in the synthesis of a wide range of organic compounds and can be used in a variety of biochemical and physiological studies. The purpose of

Scientific Research Applications

2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine has a wide range of applications in scientific research. It can be used as a reagent in the synthesis of a variety of organic compounds, including polymers and pharmaceuticals. It can also be used in the synthesis of dyes, pigments, and other compounds. In addition, 2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine has been used in biochemical and physiological studies, including studies on the metabolism of drugs and other compounds, and the study of enzyme activities and the effects of drugs on cell cultures.

Mechanism Of Action

2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine is believed to act as an inhibitor of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It is also believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.

Biochemical And Physiological Effects

2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine has been shown to reduce the activity of monoamine oxidase, leading to an increase in the levels of serotonin and dopamine in the brain. It has also been shown to inhibit the metabolism of drugs and other compounds, leading to an increase in their bioavailability. In addition, 2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects.

Advantages And Limitations For Lab Experiments

2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine has several advantages for use in laboratory experiments. Its relatively low cost and ease of synthesis make it an attractive option for research applications. In addition, it is a relatively stable compound, with a long shelf life. The main limitation of 2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine is that it can be toxic to humans and animals at high concentrations, so care should be taken when using it in experiments.

Future Directions

The potential applications of 2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine are numerous, and there are a number of future directions that could be explored. These include the use of 2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine in the synthesis of novel organic compounds, the study of its effects on the metabolism of drugs and other compounds, and the exploration of its potential therapeutic uses in the treatment of various diseases. In addition, further research is needed to investigate the potential toxicity of 2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine and to determine the optimal doses for various applications.

properties

IUPAC Name

2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-11(2)7-4-5-8(10)9(6-7)12-3/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXABZNHUEJWLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322366
Record name 2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine

CAS RN

7474-82-0
Record name 7474-82-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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